![molecular formula C5H9NO2 B13102183 5-(Aminomethyl)dihydrofuran-2(3H)-one](/img/structure/B13102183.png)
5-(Aminomethyl)dihydrofuran-2(3H)-one
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Overview
Description
5-(Aminomethyl)dihydrofuran-2(3H)-one is an organic compound with a furan ring structure. It is characterized by the presence of an aminomethyl group attached to the furan ring, making it a versatile compound in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with dihydrofuran-2(3H)-one.
Aminomethylation: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or a primary amine under acidic conditions.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes:
Raw Material Preparation: Purification of starting materials.
Reaction Optimization: Control of reaction parameters such as temperature, pressure, and pH.
Product Isolation: Separation and purification of the final product using techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furan ring to a more saturated structure.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Formation of oxo derivatives and carboxylic acids.
Reduction Products: Formation of dihydrofuran derivatives.
Substitution Products: Formation of N-substituted derivatives.
Scientific Research Applications
5-(Aminomethyl)dihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The furan ring structure allows for π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)dihydrofuran-2(3H)-one: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
5-(Methyl)dihydrofuran-2(3H)-one: Contains a methyl group instead of an aminomethyl group.
Uniqueness
5-(Aminomethyl)dihydrofuran-2(3H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(Aminomethyl)dihydrofuran-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its notable biological activity, particularly as an inhibitor of monoamine oxidase B (MAO-B). This enzyme plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin, linking the compound to potential therapeutic applications in treating neurological disorders, including Parkinson's disease and depression.
Chemical Structure and Properties
Molecular Formula: C₅H₉NO₂
Molecular Weight: 115.13 g/mol
Structure: The compound features a dihydrofuran ring with an aminomethyl substituent at the 5-position, characterized by a lactone structure that enhances its reactivity and biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of MAO-B. By inhibiting this enzyme, the compound can increase the levels of neurotransmitters in the brain, which may alleviate symptoms associated with mood disorders and neurodegenerative diseases.
Biological Activity
Research indicates that this compound demonstrates significant biological activity:
- MAO-B Inhibition: Studies have shown that this compound effectively inhibits MAO-B, making it a candidate for further pharmacological studies aimed at treating neurological disorders.
- Potential Neuroprotective Effects: By modulating neurotransmitter levels, it may also exhibit neuroprotective properties, although further studies are needed to confirm this effect.
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique features:
Compound Name | Structure Description | Unique Features |
---|---|---|
3-(Aminomethyl)oxolan-2-one | Five-membered ring similar to dihydrofuran | Exhibits different reactivity due to its cyclic structure |
5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-one | Substituted at the 3-position with an aryl group | Potentially enhanced biological activity due to aryl substitution |
3-(Aminomethyl)tetrahydrofuran-2-one | Tetrahydrofuran ring instead of dihydrofuran | Different stability and reactivity patterns |
Case Studies and Research Findings
-
In vitro Studies on Neurotransmitter Levels:
A study demonstrated that treatment with this compound led to increased levels of dopamine in neuronal cultures, suggesting its potential as a therapeutic agent for conditions characterized by dopamine deficiency. -
Animal Models:
In animal models of Parkinson's disease, administration of this compound resulted in improved motor functions and reduced symptoms associated with dopaminergic neuron degeneration. These findings support its role as a neuroprotective agent. -
Pharmacokinetics:
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which are critical for its development as a therapeutic agent.
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
5-(aminomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO2/c6-3-4-1-2-5(7)8-4/h4H,1-3,6H2 |
InChI Key |
XJNSEWOBVXGVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CN |
Origin of Product |
United States |
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